molecular formula C11H16ClN3 B12185699 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- CAS No. 3979-68-8

1-Piperazinamine, 4-[(4-chlorophenyl)methyl]-

Cat. No.: B12185699
CAS No.: 3979-68-8
M. Wt: 225.72 g/mol
InChI Key: XRXJSCMDGKNGSO-UHFFFAOYSA-N
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Description

1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- (IUPAC name) is a piperazine derivative featuring a 4-chlorobenzyl substitution at the 4-position of the piperazine ring. This compound is part of a broader class of arylpiperazines, which are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets such as neurotransmitter receptors. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to receptors like dopamine or histamine subtypes .

Properties

CAS No.

3979-68-8

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]piperazin-1-amine

InChI

InChI=1S/C11H16ClN3/c12-11-3-1-10(2-4-11)9-14-5-7-15(13)8-6-14/h1-4H,5-9,13H2

InChI Key

XRXJSCMDGKNGSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- typically involves the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .

Scientific Research Applications

1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: In biological research, the compound is used to study the interactions of piperazine derivatives with biological targets such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of piperazine-based drugs.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of neurological disorders, infections, and cancer.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound : The para-chloro substitution on the benzyl group provides a balanced electronic profile, combining moderate electron-withdrawing effects with steric accessibility .
  • Molar mass: 419.95 g/mol .
  • Dichlorophenyl Derivatives () : Compounds like 1-(2,4-dichlorophenyl)piperazine exhibit stronger electron-withdrawing effects, which may enhance selectivity for dopamine D3 receptors but reduce metabolic stability .

Heterocyclic Modifications

  • Quinoline-Piperazine Hybrid (QH-03, ): Incorporates a 7-chloroquinoline moiety, increasing molecular weight (474.5 g/mol) and complexity. This modification is associated with enhanced anticancer activity in preclinical studies .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound ~280.8 ~3.2 4-Chlorobenzyl, piperazine
QH-03 () 474.5 ~4.1 Quinoline, hydrazine
Analogue 419.95 ~3.8 2-Chlorobenzyl, benzyloxy
Levocetirizine () 463.8 ~2.5 Ethoxyacetic acid, diphenylmethyl
  • The target compound’s lower molecular weight and logP compared to QH-03 suggest improved solubility but reduced membrane permeability .

Biological Activity

1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- (CAS No. 3979-68-8), is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its structural features, has been investigated for various therapeutic applications including anticancer, antibacterial, and enzyme inhibitory activities.

Property Value
Molecular FormulaC11H16ClN3
Molecular Weight229.72 g/mol
IUPAC Name1-Piperazinamine, 4-[(4-chlorophenyl)methyl]-
InChI KeyZGZKXWQXQXJZAN-UHFFFAOYSA-N

The synthesis of 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- typically involves multi-step organic reactions. The compound can be synthesized through nucleophilic substitution reactions involving piperazine and chlorobenzyl derivatives. The mechanisms underlying its biological activity often involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of piperazine, including 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]-, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds derived from this structure showed notable inhibitory activity on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The cytotoxicity was assessed using standard MTT assays which measure cell viability post-treatment.

Table: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines

Cell Line IC50 (µM) Reference
HUH712.5
MCF715.0
HCT-11610.0

Antibacterial Activity

The antibacterial properties of piperazine derivatives have also been explored. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

1-Piperazinamine, 4-[(4-chlorophenyl)methyl]- has been evaluated for its ability to inhibit various enzymes. Notably, it has shown activity against acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism respectively. This inhibition suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

  • Cytotoxicity in Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the development of a series of piperazine derivatives that included 1-Piperazinamine, 4-[(4-chlorophenyl)methyl]-. These compounds were tested against several cancer cell lines with promising results indicating their potential as anticancer agents .
  • Antibacterial Screening : Another research effort focused on synthesizing piperazine sulfonamides which included this compound as a lead structure. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential for further development as an antibiotic .

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